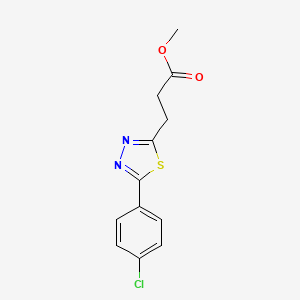
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate is a complex chemical compound with significant applications in various fields. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate typically involves the neutralization of phosphoric acid with sodium carbonate. This reaction produces disodium hydrogen phosphate, which is further reacted to form the trisodium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often include controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a higher oxidation state of the compound, while reduction may yield a lower oxidation state. Substitution reactions can result in various derivatives of the original compound.
Scientific Research Applications
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Utilized in the production of various industrial products, including cleaning agents and food additives.
Mechanism of Action
The mechanism of action of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can influence various biochemical pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate include:
- Trisodium phosphate
- Trisodium citrate
- Trisodium nitrilotriacetate
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure and the presence of the (2R)-3-hydroxy-2-phosphonatooxypropanoate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
99470-03-8 |
|---|---|
Molecular Formula |
C3H16Na3O13P |
Molecular Weight |
360.09 g/mol |
IUPAC Name |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate |
InChI |
InChI=1S/C3H7O7P.3Na.6H2O/c4-1-2(3(5)6)10-11(7,8)9;;;;;;;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;;6*1H2/q;3*+1;;;;;;/p-3/t2-;;;;;;;;;/m1........./s1 |
InChI Key |
LRXOPFYBEUPDSD-XTHCZCLTSA-K |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


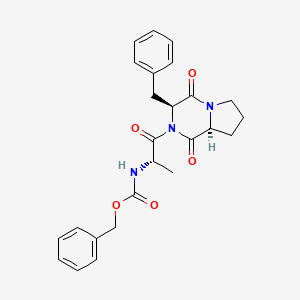
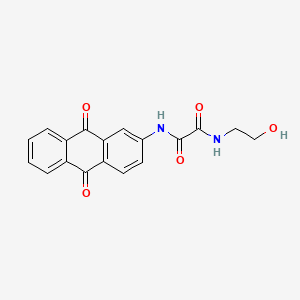
![5,11-dimethyl-5,11-diazatetracyclo[6.2.2.02,7.04,9]dodecane-2,9-dicarboxylic acid](/img/structure/B13791256.png)
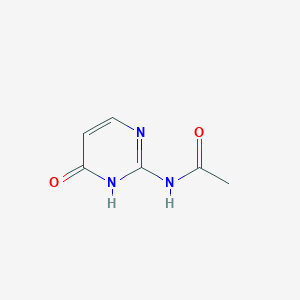
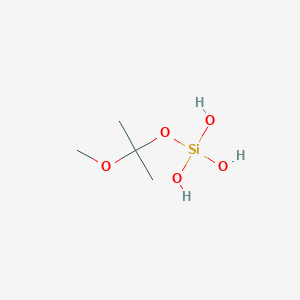
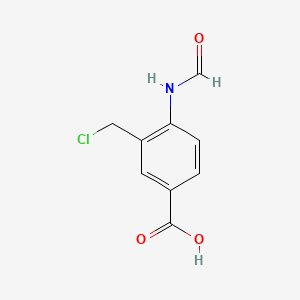
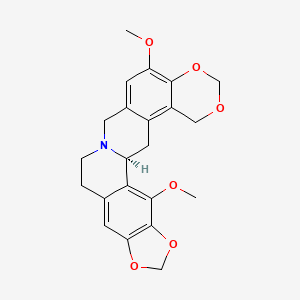
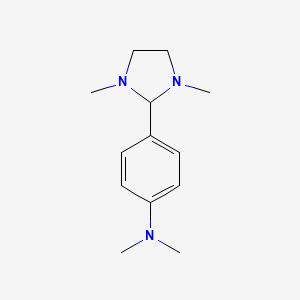
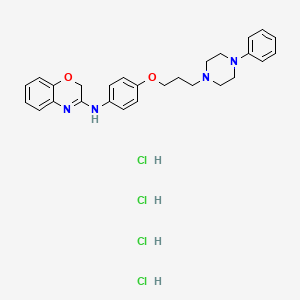
![[(3E)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2-phenylcyclohex-2-en-1-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13791275.png)
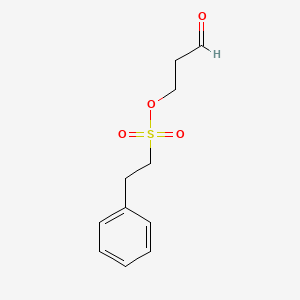
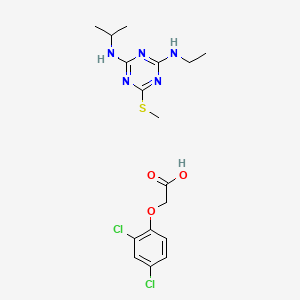
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
